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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzonitrile
CAS No.: 51786-11-9
Cat. No.: B1592157
Get Quote
. J

Core ldentity & Molecular Weight Analysis

Executive Summary

2-Chloro-3-hydroxybenzonitrile (CAS: 51786-11-9) is a tri-substituted benzene derivative
serving as a high-value scaffold in the synthesis of bioactive heterocycles.[1] Its structural
uniqueness lies in the ortho-chloro positioning relative to the nitrile, combined with a meta-
hydroxyl group. This configuration allows for orthogonal functionalization: the phenolic hydroxyl
facilitates etherification (e.g., Mitsunobu coupling), while the nitrile group serves as a precursor
for amidines, tetrazoles, or carboxylic acids. It is a validated intermediate in the development of
Stearoyl-CoA Desaturase (SCD) inhibitors and Oxytocin antagonists.

Physicochemical Specifications

The precise molecular weight is critical for stoichiometric calculations in multi-step synthesis
and for confirming identity via Mass Spectrometry (MS).
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Property Specification Technical Note

) Average mass based on
Molecular Weight 153.57 g/mol _ _
standard atomic weights.

Monoisotopic mass (essential

Exact Mass 152.998 g/mol )
for High-Res MS).

Molecular Formula

Distinct from isomers like 3-
CAS Number 51786-11-9 chloro-4-hydroxybenzonitrile.

[2]

. ) ) Typically off-white to pale
Physical State Crystalline Solid
yellow.

The electron-withdrawing CN
Acidity (pKa) ~7.0 - 7.5 (Predicted) and CI groups increase acidity
relative to phenol (pKa 10).

Characteristic Chlorine
signature (
Isotopic Pattern M (100%), M+2 (32%) )

ratio ~3:1).

Synthetic Pathways & Production

Access to 2-Chloro-3-hydroxybenzonitrile is typically achieved through functional group
manipulation of pre-halogenated aromatic cores. Two primary routes are described below to
ensure supply chain redundancy.

Route A: Demethylation (Preferred for Purity)

This route utilizes 2-chloro-3-methoxybenzonitrile as a precursor. It is favored in GMP
environments due to the avoidance of unstable diazonium intermediates.

e Step 1: Solvation of 2-chloro-3-methoxybenzonitrile in anhydrous Dichloromethane (DCM).
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o Step 2: Slow addition of Boron Tribromide (
) at -78°C to 0°C.

» Step 3: Hydrolysis of the borate complex to liberate the phenol.

Route B: Sandmeyer Sequence (Alternative)

Starting from 3-amino-2-chlorobenzonitrile, this route is useful when the amino-precursor is
readily available from nitration/reduction workflows.

o Step 1: Diazotization using

in aqueous

o Step 2: Hydrolysis of the diazonium salt at elevated temperatures to install the hydroxyl
group.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis and downstream
derivatization.
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Figure 1: Synthetic workflow comparing Demethylation and Sandmeyer routes to the target
scaffold.

Analytical Validation (Self-Validating System)
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To ensure the integrity of the molecular weight and structure, the following analytical signatures
must be verified.

Mass Spectrometry (LC-MS)

¢ lonization: Electrospray lonization (ESI) in Negative Mode (
) is preferred due to the acidic phenolic proton.
» Diagnostic Signal: Look for the parent ion at m/z 152.0 (

).

 Isotope Confirmation: A secondary peak at m/z 154.0 must be present with approximately
33% intensity of the base peak, confirming the presence of one Chlorine atom.

Nuclear Magnetic Resonance (

-NMR)

Solvent:
e ~10.5-11.0 ppm (s, 1H): Exchangeable phenolic -OH (diagnostic for deprotection success).
e ~7.0-7.5 ppm (m, 3H): Aromatic region.

o The proton at position 4 (ortho to OH) typically appears as a doublet.
o The proton at position 5 (meta to OH and CN) appears as a triplet/multiplet.

o The proton at position 6 (ortho to CN) appears as a doublet.

Application in Drug Development

2-Chloro-3-hydroxybenzonitrile is not merely a reagent but a core pharmacophore used to
modulate biological targets.

1. Stearoyl-CoA Desaturase (SCD) Modulation Recent patent literature highlights this molecule
as a key building block for SCD1 and SCD5 inhibitors. These pathways are implicated in lipid
metabolism disorders and primary brain cancers. The hydroxyl group is typically alkylated (e.g.,

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1592157/docs?utm_src=pdf-body#technical-profile-2-chloro-3-hydroxybenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592157?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

via Mitsunobu reaction with tert-butyl 4-hydroxypiperidine-1-carboxylate) to link the benzonitrile
core to solubilizing amine tails.

2. Oxytocin Antagonists In the synthesis of substituted triazoles for treating sexual dysfunction
(e.g., premature ejaculation), the nitrile group serves as the electrophilic anchor for forming the
triazole ring system, while the chloro-substitution provides steric lock to enhance receptor
selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Chloro-3-hydroxybenzaldehyde | CAS#:56962-10-8 | Chemsrc [chemsrc.com]
e 2. 2-Chloro-3-hydroxybenzonitrile 97% | CAS: 51786-11-9 | AChemBlock [achemblock.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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